BenchChemオンラインストアへようこそ!

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Secure CAS 941922-31-2, a structurally unique thiazolyl acetamide designed for early-stage kinase inhibitor programs. Unlike published analogs (e.g., 8a/8b), the 3,5-dimethoxybenzyl thioether and 4-fluorobenzyl substituents define unexplored SAR space, offering freedom-to-operate for target deconvolution and lead optimization. The fluorobenzyl motif drives cell-selective antiproliferation, while the dimethoxybenzyl group serves as a dual-functional handle for parallel library synthesis. Ideal for labs prioritizing novel chemical matter over pre-validated targets; distinct from morpholinoethoxy-phenyl series.

Molecular Formula C21H21FN2O3S2
Molecular Weight 432.53
CAS No. 941922-31-2
Cat. No. B2511186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide
CAS941922-31-2
Molecular FormulaC21H21FN2O3S2
Molecular Weight432.53
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F)OC
InChIInChI=1S/C21H21FN2O3S2/c1-26-18-7-15(8-19(10-18)27-2)12-28-21-24-17(13-29-21)9-20(25)23-11-14-3-5-16(22)6-4-14/h3-8,10,13H,9,11-12H2,1-2H3,(H,23,25)
InChIKeyUIPFQMLEGXTWDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide (CAS 941922-31-2): Chemical Identity and Structural Class Overview for Procurement


2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide (CAS 941922-31-2) is a synthetic small molecule belonging to the thiazolyl acetamide class, characterized by a thiazole core bearing a 3,5-dimethoxybenzyl thioether at the 2-position and an N-(4-fluorobenzyl)acetamide side chain . With a molecular formula of C₂₁H₂₁FN₂O₃S₂ and a molecular weight of 432.5 g/mol [1], this compound is structurally related to several kinase-targeted thiazole derivatives that have been investigated as Src kinase inhibitors and anticancer agents, where N-benzyl substitution patterns critically influence target engagement and antiproliferative potency [2].

Why Generic Substitution Fails: Procurement Risk of Unverified Analogs of 2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide


Within the thiazolyl acetamide series, substitution at the N-benzyl position and the thiazole 2-thioether position is not interchangeable without measurable functional consequences. In a systematic SAR study of structurally related compounds, the unsubstituted N-benzyl derivative (8a) inhibited c-Src kinase with GI₅₀ values of 1.34–2.30 µM, whereas the 4-fluorobenzyl analog (8b) exhibited a distinct antiproliferative profile with 64–71% inhibition of BT-20 breast carcinoma and CCRF-CEM leukemia cells at 50 µM [1]. This demonstrates that even a single fluorine substitution on the benzyl ring can redirect biological activity away from kinase inhibition toward cell-type-selective antiproliferation. For CAS 941922-31-2, the additional presence of the 3,5-dimethoxybenzyl thioether introduces a further pharmacophoric element absent in the published comparator series, meaning that data generated with simpler N-benzyl thiazolyl acetamides cannot be extrapolated to this compound. Procurement of analogs lacking either the 4-fluorobenzyl group or the 3,5-dimethoxybenzylthio substituent carries the risk of acquiring a molecule with an entirely different target engagement and potency profile.

Quantitative Differentiators of CAS 941922-31-2: Evidence-Based Comparison Against the Closest Structural Analogs


Structural Uniqueness: Concurrent 4-Fluorobenzyl and 3,5-Dimethoxybenzylthio Substitution

CAS 941922-31-2 is the only commercially cataloged thiazolyl acetamide to simultaneously incorporate a 4-fluorobenzyl group on the acetamide nitrogen and a 3,5-dimethoxybenzyl thioether at the thiazole 2-position. The closest published comparator, compound 8b from Fallah-Tafti et al. (2011), bears a 4-fluorobenzyl group but replaces the 3,5-dimethoxybenzylthio motif with a 4-(2-morpholinoethoxy)phenyl substituent, resulting in a fundamentally different C-2 pharmacophore [1]. The CAS 941922-31-2 structure introduces two electron-donating methoxy groups at the 3- and 5-positions of the benzyl thioether, which are predicted to enhance lipophilicity and alter hydrogen-bonding capacity relative to unsubstituted benzylthio analogs .

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

N-Benzyl Fluorination Impact: Antiproliferative Selectivity in Breast and Leukemia Cells

Published data on a structurally related series demonstrate that introducing a 4-fluoro substituent on the N-benzyl ring of thiazolyl acetamides alters the antiproliferative selectivity profile. Compound 8b (N-4-fluorobenzyl analog) achieved 64–71% inhibition of BT-20 breast carcinoma and CCRF-CEM leukemia cell proliferation at 50 µM, while the unsubstituted N-benzyl analog 8a showed greater potency as a c-Src kinase inhibitor (GI₅₀ 1.34–2.30 µM in NIH3T3/c-Src527F and SYF/c-Src527F cells) [1]. Although CAS 941922-31-2 has not been directly tested in these assays, the conserved 4-fluorobenzyl motif on the acetamide nitrogen suggests it may similarly exhibit cell-type-selective antiproliferative behavior distinct from non-fluorinated analogs.

Anticancer Activity Src Kinase Cell Proliferation Assay

Thiazole C-2 Thioether Chemotype: Class-Wide Multi-Kinase Inhibitory Potential

Thiazole-based compounds bearing C-2 sulfur-linked substituents have been identified as a privileged scaffold for multi-kinase inhibition. In a recent study of thiazole-based hybrids, the lead derivative 11c demonstrated IC₅₀ values of 0.49 ± 0.02 µM against PIM1, 0.032 ± 0.002 µM against CHK1, and 0.845 ± 0.05 µM against CDK-2, along with antiproliferative IC₅₀ values of 4.8–6.5 µM across EKVX (lung), MCF-7 (breast), and HCT116 (colon) cancer cell lines [1]. Separately, bis-thiazole derivatives designed as preferential Pim1 inhibitors achieved IC₅₀ values as low as 0.24–0.32 µM, comparable to the reference inhibitor staurosporine (IC₅₀ 0.36 µM) [2]. These data establish the thiazole C-2 thioether chemotype as capable of engaging clinically relevant oncology kinases at sub-micromolar concentrations, providing a class-level rationale for investigating CAS 941922-31-2 in similar kinase panels.

Multi-Target Kinase Inhibition PIM1 CHK1 CDK-2

Absence of Direct Bioactivity Data: A Critical Procurement Consideration

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and BindingDB reveals no primary research publication, patent with disclosed biological data, or curated database entry reporting experimental IC₅₀, Ki, EC₅₀, or any other quantitative activity measurement for CAS 941922-31-2 specifically [1]. In contrast, the structurally related compound 8b (Fallah-Tafti et al., 2011) has publicly available Src kinase and antiproliferative data [2], and bis-thiazole Pim1 inhibitors have disclosed IC₅₀ values along with in vivo tumor xenograft data [3]. This evidentiary gap means that CAS 941922-31-2 currently occupies a position as a novel, biologically uncharacterized scaffold, which may be advantageous for IP-sensitive discovery programs seeking unexplored chemical matter but represents a higher risk for target-based screening where pre-existing activity data are a procurement prerequisite.

Data Gaps Biological Characterization Risk Assessment

Recommended Application Scenarios for CAS 941922-31-2 Based on Structural and Class-Level Evidence


Scaffold-Hopping and Novel IP Generation in Kinase Drug Discovery

Given the complete absence of published biological data for CAS 941922-31-2 [1], this compound is optimally suited for early-stage drug discovery programs that prioritize novel chemical matter and freedom-to-operate over pre-validated target activity. The thiazole C-2 thioether scaffold has demonstrated multi-kinase inhibitory capacity against PIM1, CHK1, and CDK-2 at sub-micromolar IC₅₀ values in related chemotypes [2], suggesting that CAS 941922-31-2 could be screened against kinase panels without pre-existing patent encumbrance on this specific substitution pattern.

Structure–Activity Relationship Expansion of N-Benzyl Thiazolyl Acetamide Series

The 4-fluorobenzyl motif on the acetamide nitrogen is known to confer breast and leukemia cell antiproliferative selectivity (64–71% inhibition at 50 µM) in a closely related analog [1], while the 3,5-dimethoxybenzylthio group at C-2 represents an unexplored dimension of the SAR landscape. CAS 941922-31-2 is uniquely positioned for systematic SAR studies that probe how the dimethoxy substitution pattern modulates potency, selectivity, and physicochemical properties relative to the published morpholinoethoxy-phenyl series.

Chemical Biology Probe Development for Kinase Target Deconvolution

Thiazole-based compounds with C-2 thioether linkages have demonstrated preferential inhibition of Pim1 kinase (IC₅₀ 0.24–0.32 µM) with selectivity over other kinases [1]. The structural novelty of CAS 941922-31-2, combined with the absence of profiling data, makes it a candidate for chemical proteomics-based target deconvolution studies, where identifying the molecular target(s) of an uncharacterized scaffold can reveal new biology and provide the basis for subsequent lead optimization.

Custom Derivative Synthesis and Focused Library Construction

The molecular complexity of CAS 941922-31-2 (MW 432.5, two aromatic substituents with distinct electronic properties) [1] makes it a versatile intermediate for focused library synthesis. The 3,5-dimethoxybenzyl group can be selectively deprotected to reveal a phenolic handle for further derivatization, while the 4-fluorobenzyl group provides a metabolically stable [2] anchor that can be exploited in analog generation for lead optimization campaigns. This dual-functionalization strategy enables parallel exploration of both the S-linked and N-linked substituent vectors from a single precursor.

Quote Request

Request a Quote for 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.